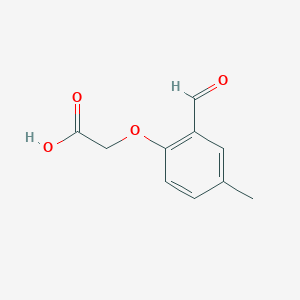

(2-Formyl-4-methylphenoxy)acetic Acid

Overview

Description

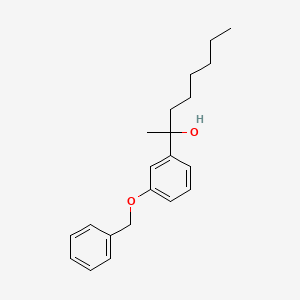

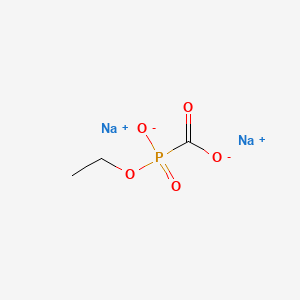

(2-Formyl-4-methylphenoxy)acetic acid (FMPOA) is a carboxylic acid that belongs to the family of phenoxyacetic acids. It is a naturally occurring compound that can be found in plants, fungi, and bacteria. FMPOA has been used in several scientific and medical studies due to its unique properties.

Scientific Research Applications

Analytical Techniques Development

A study by Omidi et al. (2014) focused on developing a molecular imprinted polymer (MIP) technique for the sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid (a compound similar to (2-Formyl-4-methylphenoxy)acetic acid) in complex matrices like biological and environmental samples. This method utilized molecular imprinting for selective sample preparation, showing promise for analyzing trace amounts of specific compounds in complex backgrounds Omidi et al., 2014.

Synthesis and Biological Evaluation

Yar et al. (2006) reported the synthesis of phenoxy acetic acid derivatives, evaluating them as anti-mycobacterial agents against Mycobacterium tuberculosis. This study illustrates the potential of this compound derivatives in contributing to the development of new therapeutics Yar et al., 2006.

Environmental Applications

Research by Paszko et al. (2016) reviewed the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. This review provides insight into the environmental behavior of compounds like this compound, highlighting the importance of understanding their interactions with the environment to mitigate potential negative impacts Paszko et al., 2016.

properties

IUPAC Name |

2-(2-formyl-4-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7-2-3-9(8(4-7)5-11)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWSPPAVWSPIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523007 | |

| Record name | (2-Formyl-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88521-64-6 | |

| Record name | (2-Formyl-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)